Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Overview
Description
“Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” is a chemical compound with the empirical formula C11H8BrNO3 . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1
. The InChI key for this compound is OHHVNEBHRWAGAO-UHFFFAOYSA-N
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been synthesized using various chemical reactions. For example, new comb-shaped methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 282.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Synthesis and Chemical Properties
Research on methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate has predominantly focused on its synthesis and chemical properties. It has been used as a precursor in the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylate, highlighting its role in generating substrates for the construction of isoxazole-fused heterocycles. This process involves detailed investigations into the bromination of the methyl group, showcasing its utility in the preparation of complex organic structures (A. K. Roy, B. Rajaraman, S. Batra, 2004).
Additionally, it has been utilized in the generation of a 90-compound library of drug-like isoxazoles through selective nucleophilic chemistry. This process involves the treatment of dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate with 3-bromobenzylamine and thiophenol, demonstrating its versatility in synthesizing carbamoyl- and sulfanylmethylisoxazole-4-carboxylic acids (Lori I Robins, J. Fettinger, D. S. Tinti, M. Kurth, 2007).
Biological and Biomedical Applications
The compound has shown promise in various biomedical applications. For instance, its electrochemically induced multicomponent transformation has been explored for the regulation of inflammatory diseases. This involves its combination with 3-methylbenzaldehyde and kojic acid, indicating its potential in developing treatments for inflammatory conditions (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).
Moreover, it has been implicated in the synthesis of immunologically active compounds, with some derivatives showing significant immunotropic activity. This highlights its role in the development of new immunomodulatory drugs, offering insights into its pharmaceutical applications (S. Ryng, Z. Machoń, Z. Wieczorek, M. Zimecki, 1999).
Advanced Material Synthesis
In addition to its biological applications, this compound serves as a building block in the synthesis of advanced materials. It has been used in the preparation of α-cyclopiazonic acid analogs, showcasing its utility in the biomimetic synthesis of complex organic molecules. This involves the efficient and high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, further illustrating its versatility in organic synthesis (Vijayalakshmi A. Moorthie, E. McGarrigle, R. Stenson, V. Aggarwal, 2007).
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell after swallowing . It is recommended to rinse the mouth with water .
Properties
IUPAC Name |
methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWJQDKQALEQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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